Cas no 667465-15-8 (3-(Methylamino)-1-(thiophen-2-yl)propan-1-one)
3-(Methylamino)-1-(thiophen-2-yl)propan-1-one Chemical and Physical Properties
Names and Identifiers
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- 3-(Methylamino)-1-(thiophen-2-yl)propan-1-one
- 3-(methylamino)-1-thiophen-2-ylpropan-1-one
- 667465-15-8
- 3-methylamino-1-(2-thienyl)-1-propanone
- DTXSID00434508
- SCHEMBL170394
- DA-03775
- EN300-795183
- SCZYZJNFEJZSAQ-UHFFFAOYSA-N
- AKOS022342000
- DTXCID50385334
-
- Inchi: 1S/C8H11NOS/c1-9-5-4-7(10)8-3-2-6-11-8/h2-3,6,9H,4-5H2,1H3
- InChI Key: SCZYZJNFEJZSAQ-UHFFFAOYSA-N
- SMILES: S1C=CC=C1C(CCNC)=O
Computed Properties
- Exact Mass: 169.05613515Da
- Monoisotopic Mass: 169.05613515Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 4
- Complexity: 138
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 57.3Ų
3-(Methylamino)-1-(thiophen-2-yl)propan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-795183-0.05g |
3-(methylamino)-1-(thiophen-2-yl)propan-1-one |
667465-15-8 | 95% | 0.05g |
$768.0 | 2024-05-22 | |
| Enamine | EN300-795183-0.1g |
3-(methylamino)-1-(thiophen-2-yl)propan-1-one |
667465-15-8 | 95% | 0.1g |
$804.0 | 2024-05-22 | |
| Enamine | EN300-795183-0.25g |
3-(methylamino)-1-(thiophen-2-yl)propan-1-one |
667465-15-8 | 95% | 0.25g |
$840.0 | 2024-05-22 | |
| Enamine | EN300-795183-0.5g |
3-(methylamino)-1-(thiophen-2-yl)propan-1-one |
667465-15-8 | 95% | 0.5g |
$877.0 | 2024-05-22 | |
| Enamine | EN300-795183-2.5g |
3-(methylamino)-1-(thiophen-2-yl)propan-1-one |
667465-15-8 | 95% | 2.5g |
$1791.0 | 2024-05-22 | |
| Enamine | EN300-795183-5.0g |
3-(methylamino)-1-(thiophen-2-yl)propan-1-one |
667465-15-8 | 95% | 5.0g |
$2650.0 | 2024-05-22 | |
| Enamine | EN300-795183-10.0g |
3-(methylamino)-1-(thiophen-2-yl)propan-1-one |
667465-15-8 | 95% | 10.0g |
$3929.0 | 2024-05-22 | |
| Enamine | EN300-795183-1.0g |
3-(methylamino)-1-(thiophen-2-yl)propan-1-one |
667465-15-8 | 95% | 1.0g |
$914.0 | 2024-05-22 |
3-(Methylamino)-1-(thiophen-2-yl)propan-1-one Related Literature
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
Additional information on 3-(Methylamino)-1-(thiophen-2-yl)propan-1-one
3-(Methylamino)-1-(thiophen-2-yl)propan-1-one: A Comprehensive Overview
3-(Methylamino)-1-(thiophen-2-yl)propan-1-one, identified by the CAS Registry Number 667465-15-8, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, characterized by its unique structure featuring a thiophene ring and a methylamino group, has garnered attention due to its potential applications in drug design and material science. Recent advancements in synthetic methodologies and computational modeling have further illuminated its properties and functionalities.
The molecular structure of 3-(Methylamino)-1-(thiophen-2-yl)propan-1-one is notable for its thiophene moiety, which contributes to its aromaticity and electronic properties. The methylamino group attached to the propanone backbone introduces additional functional complexity, enhancing its reactivity and versatility. Researchers have explored the compound's ability to participate in various chemical reactions, including nucleophilic additions and condensations, making it a valuable building block in organic synthesis.
Recent studies have focused on the biological activity of 3-(Methylamino)-1-(thiophen-2-yl)propan-1-one. Investigations into its cytotoxicity, enzyme inhibition, and antioxidant properties have revealed promising results. For instance, experiments conducted in vitro have demonstrated its potential as an inhibitor of specific kinases, which are key targets in cancer therapy. These findings underscore the compound's role as a lead molecule in drug discovery efforts.
In the realm of material science, the compound's electronic properties have been leveraged to develop novel materials for optoelectronic applications. The thiophene ring's conjugation with the propanone group facilitates charge transport, making it suitable for use in organic semiconductors and light-emitting diodes (LEDs). Collaborative research between chemists and engineers has led to prototypes that exhibit improved efficiency and stability compared to traditional materials.
The synthesis of 3-(Methylamino)-1-(thiophen-2-yl)propan-1-one has also been optimized through green chemistry approaches. Traditional methods often involved multiple steps with hazardous reagents, but recent advancements have introduced more efficient protocols that minimize waste and environmental impact. For example, microwave-assisted synthesis has been employed to accelerate reaction times while maintaining high yields.
Moreover, computational studies using density functional theory (DFT) have provided deeper insights into the compound's electronic structure and reactivity. These simulations have helped predict its behavior in various chemical environments, aiding in the design of more effective synthetic pathways and applications.
In conclusion, 3-(Methylamino)-1-(thiophen-2-yl)propan-1-one, with its CAS number 667465-15-8, stands as a testament to the interdisciplinary nature of modern chemical research. Its unique structure, coupled with recent advancements in synthesis and application development, positions it as a key player in both academic exploration and industrial innovation.
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